molecular formula C16H34I2N2 B13778938 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide CAS No. 64058-12-4

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide

Cat. No.: B13778938
CAS No.: 64058-12-4
M. Wt: 508.26 g/mol
InChI Key: VPSBSHPMUADTAT-UHFFFAOYSA-L
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Description

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a bicyclic nonane ring system with multiple ammonium groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide typically involves the N-alkylation of 3-azabicyclo(3.3.1)nonane derivatives. One common method includes the reaction of 3-azabicyclo(3.3.1)nonane with methyl iodide under controlled conditions to form the quaternary ammonium salt . The reaction conditions, such as solvent polarity and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale N-alkylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane interactions and ion transport.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups enable it to bind to negatively charged sites on cell membranes, affecting ion transport and membrane stability. This interaction can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(4-(trimethylammonio)butyl)-, diiodide include:

  • 3-Azoniabicyclo(3.3.1)nonane derivatives with different alkyl groups.
  • Quaternary ammonium compounds with similar bicyclic structures.

Uniqueness

What sets this compound apart is its specific combination of a bicyclic nonane ring and multiple ammonium groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.

Properties

CAS No.

64058-12-4

Molecular Formula

C16H34I2N2

Molecular Weight

508.26 g/mol

IUPAC Name

trimethyl-[4-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)butyl]azanium;diiodide

InChI

InChI=1S/C16H34N2.2HI/c1-17(2,3)10-5-6-11-18(4)13-15-8-7-9-16(12-15)14-18;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

VPSBSHPMUADTAT-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CC2CCCC(C2)C1)CCCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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